STK857947

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

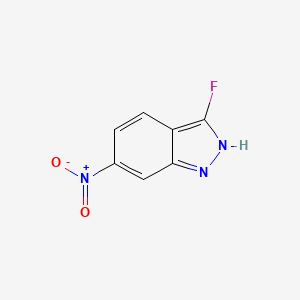

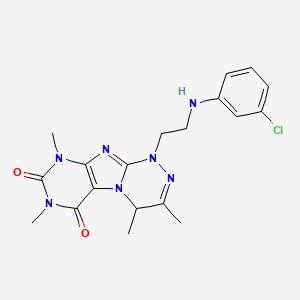

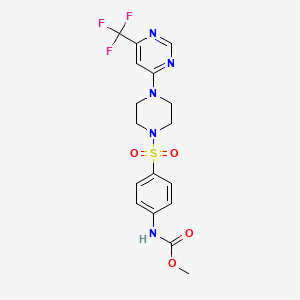

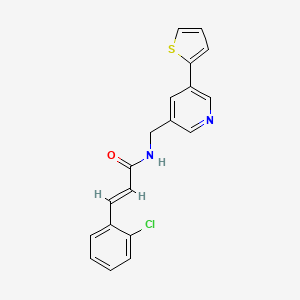

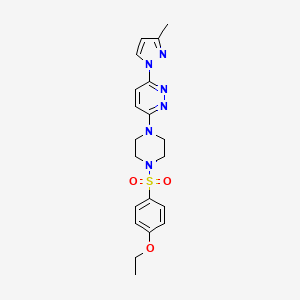

1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C19H22ClN7O2 and its molecular weight is 415.88. The purity is usually 95%.

BenchChem offers high-quality 1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Contrôle antidopage dans le sport

Les aspects structuraux du composé sont cruciaux pour le contrôle antidopage dans le sport. Les chercheurs ont étudié le rôle des résidus d'acide sialique dans les profils isoélectriques de l'érythropoïétine urinaire (EPO) recombinante et naturelle. Des résultats préliminaires suggèrent que des résidus non identifiés, en plus de l'acide sialique, contribuent aux propriétés plus acides de l'EPO naturelle. Développer des anticorps spécifiques reconnaissant les molécules d'asialo-érythropoïétine pourrait conduire à un test de confirmation basé sur l'analyse du motif d'asialo-EPO .

Développement d'anticorps pour la détection de l'EPO

Pour différencier l'EPO naturelle de l'EPO recombinante, des anticorps spécifiques reconnaissant les molécules d'asialo-érythropoïétine sont essentiels. Ces anticorps seraient utilisés dans des tests d'immunoblot après focalisation isoélectrique de l'EPO désialylée. Détecter des isoformes correspondant à des molécules dépourvues de certaines structures supplémentaires dans le motif d'asialo-EPO recombinante fournit des preuves de sa présence .

Recherche sur les protéines fluorescentes

La structure unique du composé peut trouver des applications dans la recherche sur les protéines fluorescentes. L'étude de ses propriétés de fluorescence et de son comportement photochimique pourrait contribuer au développement de nouvelles sondes ou marqueurs fluorescents pour les études biologiques .

Polymères à empreinte moléculaire (MIP) pour la remédiation environnementale

Les MIP basés sur des structures similaires ont été utilisés pour l'élimination sélective des polluants. Compte tenu des propriétés du composé, il pourrait servir de modèle pour les MIP ciblant des contaminants environnementaux spécifiques, tels que l'acide perfluorooctanoïque (PFOA) .

Solutions d'adaptation au changement climatique

Dans le contexte de l'adaptation au changement climatique, les solutions scientifiques, technologiques et d'innovation jouent un rôle crucial. Bien que non directement lié à ce composé, la recherche sur de telles solutions souligne leur importance pour renforcer la participation et la résilience. L'étude d'approches et de technologies innovantes peut conduire à des mesures d'adaptation efficaces .

Dérivés de triazole pour l'activité antifongique

Bien que non directement étudié pour ce composé, la synthèse de dérivés de triazole s'est révélée prometteuse dans la recherche antifongique. Les triazoles sont utilisés dans les médicaments antifongiques existants, et une exploration plus approfondie de nouveaux dérivés pourrait conduire à des agents thérapeutiques améliorés .

Propriétés

IUPAC Name |

1-[2-(3-chloroanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN7O2/c1-11-12(2)27-15-16(24(3)19(29)25(4)17(15)28)22-18(27)26(23-11)9-8-21-14-7-5-6-13(20)10-14/h5-7,10,12,21H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEFRRFHMYDMQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride](/img/structure/B2477291.png)

![8-(3-Chloro-4-methoxybenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2477292.png)

![methyl 5-(((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2477295.png)

![2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole](/img/structure/B2477300.png)

![N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide](/img/structure/B2477305.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2477311.png)

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2477312.png)

![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477313.png)